REACTION_SMILES
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[N+:13](=[O:14])([O-:15])[c:16]1[cH:17][cH:18][c:19]([S:22](=[O:23])(=[O:24])[Cl:25])[cH:20][cH:21]1.[cH:26]1[cH:27][cH:28][n:29][cH:30][cH:31]1.[o:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][c:8]([NH2:12])[cH:9][cH:10][cH:11]1>>[o:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][c:8]([NH:12][S:22]([c:19]2[cH:18][cH:17][c:16]([N+:13](=[O:14])[O-:15])[cH:21][cH:20]2)(=[O:23])=[O:24])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(-c2cnco2)c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(S(=O)(=O)Nc2cccc(-c3cnco3)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |